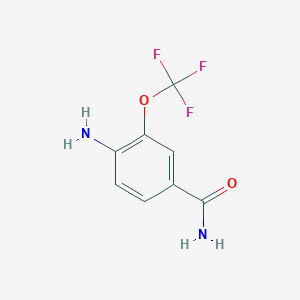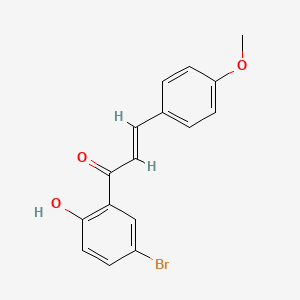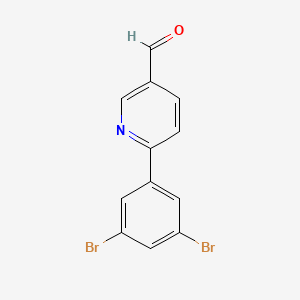
6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3,5-dibromophenyl)pyridine-3-carboxaldehyde, AldrichCPR is a chemical compound known for its unique structure and properties. It is a derivative of pyridinecarboxaldehyde, where the pyridine ring is substituted with a 3,5-dibromophenyl group. This compound is used in various scientific research applications due to its reactivity and potential for forming complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-dibromophenyl)pyridine-3-carboxaldehyde typically involves the bromination of pyridine-3-carboxaldehyde followed by the introduction of the 3,5-dibromophenyl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at controlled temperatures to ensure the selective bromination of the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of 6-(3,5-dibromophenyl)pyridine-3-carboxaldehyde may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production method.
Analyse Chemischer Reaktionen
Types of Reactions
6-(3,5-dibromophenyl)pyridine-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 6-(3,5-dibromophenyl)pyridine-3-carboxylic acid.
Reduction: 6-(3,5-dibromophenyl)pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(3,5-dibromophenyl)pyridine-3-carboxaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism by which 6-(3,5-dibromophenyl)pyridine-3-carboxaldehyde exerts its effects depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the inhibition of enzyme activity or alteration of protein function. The bromine atoms on the phenyl ring can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
6-(3,5-dibromophenyl)pyridine-3-carboxaldehyde can be compared with other pyridinecarboxaldehyde derivatives such as:
- Pyridine-2-carboxaldehyde (2-formylpyridine)
- Pyridine-4-carboxaldehyde (4-formylpyridine)
- 3,5-dibromobenzaldehyde
Uniqueness
The presence of both the 3,5-dibromophenyl group and the pyridine ring in 6-(3,5-dibromophenyl)pyridine-3-carboxaldehyde provides unique reactivity and binding properties, making it a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C12H7Br2NO |
|---|---|
Molekulargewicht |
341.00 g/mol |
IUPAC-Name |
6-(3,5-dibromophenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H7Br2NO/c13-10-3-9(4-11(14)5-10)12-2-1-8(7-16)6-15-12/h1-7H |
InChI-Schlüssel |
PDXABOMUYNQIRX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C=O)C2=CC(=CC(=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-((2,3-Dihydro-2,6-dimethyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B12049474.png)
![N-[(E)-1-(1-naphthyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B12049479.png)

![6-Amino-4-(3-chlorophenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12049499.png)

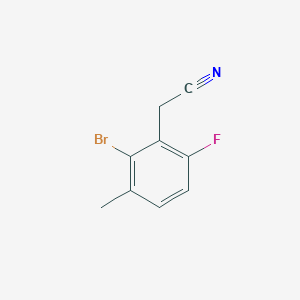
![Ethyl 7-methyl-3-oxo-5-phenyl-2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12049526.png)
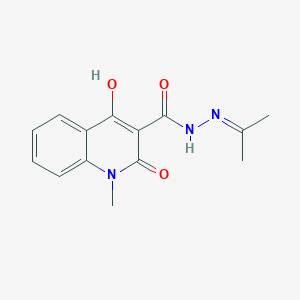
![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide](/img/structure/B12049529.png)
